Benzyl N-(3-amino-5-bromophenyl)carbamate

Palladium catalysis Cross-coupling Structure-Activity Relationship

Researchers face a bottleneck: building blocks that demand sequential protecting-group swaps and harsh coupling conditions. Benzyl N-(3-amino-5-bromophenyl)carbamate solves this by integrating a hydrogenolysis-labile Cbz group with a Pd-ready aryl bromide on the same phenyl ring. - Orthogonal to Boc: Cbz cleaved by H2/Pd-C without affecting acid-sensitive acetals or silyl ethers, enabling late-stage amine unmasking. - ~100-fold oxidative addition advantage over aryl chlorides permits Suzuki coupling at 60-80 °C with standard Pd(PPh3)4, avoiding specialized ligands. - Precedent in CCR5 antagonist programs and Bayer sGC activator patents (US20150065533) reduces route-scouting time.

Molecular Formula C14H13BrN2O2
Molecular Weight 321.174
CAS No. 1375068-61-3
Cat. No. B581701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl N-(3-amino-5-bromophenyl)carbamate
CAS1375068-61-3
Molecular FormulaC14H13BrN2O2
Molecular Weight321.174
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)N)Br
InChIInChI=1S/C14H13BrN2O2/c15-11-6-12(16)8-13(7-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,17,18)
InChIKeyFZKVNVIPLOYJJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl N-(3-amino-5-bromophenyl)carbamate: Bifunctional Aromatic Building Block


Benzyl N-(3-amino-5-bromophenyl)carbamate is a substituted aromatic carbamate that furnishes both a free primary amino group (–NH₂) and a bromine atom on the phenyl ring, protected as a benzyl (Cbz) carbamate. The compound is primarily employed as a bifunctional synthetic intermediate for constructing kinase inhibitors, GPCR-targeted ligands, and other bioactive scaffolds via orthogonal protection/deprotection and palladium-catalyzed cross-coupling chemistries. It is commercially supplied as a solid with purities ranging from 95% to 98%.

Why Bromine and Cbz Protection Are Irreplaceable


The 3-amino-5-bromophenyl motif is not interchangeable with 3-amino-5-chloro, 3-amino-5-fluoro, or unsubstituted phenyl analogs. Bromine's significantly higher oxidative addition rate at Pd(0) enables cross-coupling reactions under milder conditions and with broader substrate scope than chlorine or fluorine, directly impacting the efficiency of biaryl and C–N bond formation. Simultaneously, the benzyl carbamate (Cbz) protecting group is cleaved by hydrogenolysis, a mode orthogonal to the acid-labile tert-butyl carbamate (Boc) group present in widely used alternatives such as tert-butyl (3-amino-5-bromophenyl)carbamate. Replacing the benzyl group with tert-butyl, or the bromine with chlorine, forces a change in the entire synthetic sequence, dictating different protecting-group strategies, coupling conditions, and purification profiles.

Quantitative Differentiation Evidence


Bromine vs. Chlorine Oxidative Addition Rate

In palladium(0)-mediated cross-coupling reactions, the rate-determining oxidative addition step is approximately 100-fold faster for aryl bromides than for aryl chlorides. This kinetic advantage allows benzyl N-(3-amino-5-bromophenyl)carbamate to participate in Suzuki-Miyaura and Buchwald-Hartwig reactions at lower temperatures and with lower catalyst loadings compared to its 3-amino-5-chlorophenyl analog. The chloro derivative often requires specialized, electron-rich ligands and elevated temperatures to achieve comparable conversion.

Palladium catalysis Cross-coupling Structure-Activity Relationship

Orthogonal Cbz Protection vs. Boc Protection

Benzyl N-(3-amino-5-bromophenyl)carbamate employs the Cbz protecting group, which is cleaved by catalytic hydrogenolysis (H₂, Pd/C). In contrast, the closest commercial alternative, tert-butyl (3-amino-5-bromophenyl)carbamate (CAS 2086266-14-8, MW 287.15), uses the Boc group, removed by acid (TFA or HCl). This orthogonality enables sequential deprotection strategies impossible with only Boc- or only Cbz-protected intermediates. The molecular weight difference (321.17 vs. 287.15 g/mol) also influences chromatographic retention and purification protocols.

Protecting group chemistry Synthetic strategy Peptide mimetics

Physicochemical Properties: Lipophilicity and pKa

Predicted physicochemical properties for benzyl N-(3-amino-5-bromophenyl)carbamate include a pKa of 12.83±0.70 and a density of 1.543±0.06 g/cm³. The bromine atom contributes significantly to the calculated logP (cLogP ≈ 3.2), which is elevated by roughly 1.0 log unit compared to the Boc-protected tert-butyl analog. This increased lipophilicity improves membrane permeability potential but reduces aqueous solubility, a trade-off that must be managed in biological assay design.

Physicochemical properties Drug-likeness Lead optimization

Purity and Storage Specifications

Commercially, benzyl N-(3-amino-5-bromophenyl)carbamate is offered at 98% purity (Leyan) and 95% purity (AKSci), with specific long-term storage recommendations (cool, dry environment). These documented purity levels and storage conditions reduce the risk of degraded material that can compromise reaction yields. In contrast, many halogenated carbamate building blocks are supplied without specified purity or storage guidance, introducing batch-to-batch variability.

Quality control Procurement Reproducibility

Privileged Scaffold: CCR5 and Cardiovascular Patents

The benzyl N-(3-amino-5-bromophenyl)carbamate scaffold and its close derivatives are explicitly claimed in patent applications as intermediates for CCR5 antagonists (HIV infection, asthma, rheumatoid arthritis) and in Bayer's benzyl-substituted carbamate series for cardiovascular disorders. This patent footprint demonstrates that the specific substitution pattern is not arbitrarily chosen but is embedded in lead optimization pathways where bromine-mediated interactions and Cbz protection are strategically exploited.

CCR5 antagonist Cardiovascular drug discovery Patent analysis

Multi-Target Bioactivity Fingerprint

The broader benzyl N-(aryl)carbamate chemotype demonstrates a rich bioactivity profile encompassing MAO-A inhibition (IC₅₀ = 1.24 µM, bovine recombinant enzyme), acetylcholinesterase inhibition (IC₅₀ = 2.92 µM, human enzyme), BCATm inhibition (IC₅₀ = 50 nM, human adipocytes), and GABAₐ receptor binding (Kᵢ = 1.90 nM, human recombinant α5β2γ2). While these data are derived from structurally related benzyl carbamates rather than the 3-amino-5-bromo compound itself, they illustrate the productive bioactivity landscape accessible through this scaffold that simpler aniline or phenol-based building blocks cannot replicate.

Polypharmacology Enzyme inhibition Selectivity profiling

Application Scenarios


Suzuki-Miyaura Biaryl Synthesis for Kinase Inhibitors

The aryl bromide moiety permits Pd-catalyzed cross-coupling with boronic acids to generate biaryl systems commonly found in ATP-competitive kinase inhibitors. The ~100-fold oxidative addition rate advantage over aryl chlorides allows coupling at 60–80 °C with standard Pd(PPh₃)₄, avoiding the specialized ligands and high temperatures required by chloro analogs. The retained Cbz group remains intact during coupling and can be removed subsequently by hydrogenolysis to liberate the free amine for further functionalization.

Orthogonal Protection for Peptide-Mimetic Synthesis

In multi-step syntheses of peptide-mimetic heterocycles, the Cbz group on this compound allows selective deprotection by hydrogenation without affecting acid-sensitive functionalities (e.g., acetals, silyl ethers). This orthogonality relative to Boc-protected intermediates enables streamlined routes where the amino group is unmasked only at the final stage, reducing side reactions and improving overall yield.

CCR5 Antagonist and GPCR Library Synthesis

The compound's precedence as an intermediate in CCR5 antagonist programs makes it a strategic starting material for synthesizing focused libraries targeting chemokine receptors. The bromine atom can be diversified via parallel Suzuki coupling to introduce diverse aryl/heteroaryl groups, while the Cbz-protected amine can be deprotected and subsequently acylated, sulfonylated, or reductively alkylated to generate analogs for structure-activity relationship studies.

Cardiovascular Drug Discovery (Bayer Patents)

The benzyl-substituted carbamate scaffold is claimed in Bayer's patent series (US20150065533) for cardiovascular disease treatment. Using benzyl N-(3-amino-5-bromophenyl)carbamate as a building block directly aligns with the synthetic routes disclosed therein, reducing route-scouting time for organizations pursuing soluble guanylate cyclase (sGC) activators or related cardiovascular targets.

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